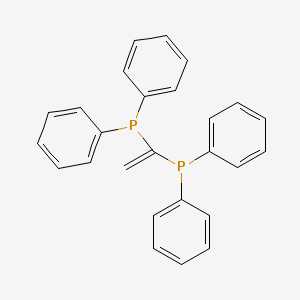

1,1-Bis(diphenylphosphino)ethylene

Descripción general

Descripción

1,1-Bis(diphenylphosphino)ethylene (also known as VDPP or Vinylidenebis(diphenylphosphine)) is an organophosphorus compound . It is used as a reactant for the preparation of cyclometallated palladium diphosphane catalysts by Michael addition reactions, A-frame structures with palladacycles (chelating agent), functionalized bis-phosphine monoxide ligands catalyzed by chiral palladacycles, tetranuclear palladacycles with bridging diphosphine ligands, and tetranuclear bromide-bridged Cu(I) complexes .

Synthesis Analysis

The synthesis of symmetric and unsymmetric DPPE derivatives has been achieved via the radical difunctionalization of ethylene . This novel synthetic method provides efficient access to chiral cyclic 1,2-bis(diphenylphosphino)ethanes (DPPEs) directly from diphosphine oxide alkenes and azomethine ylides via asymmetric [3 + 2] cycloaddition .Molecular Structure Analysis

The molecular formula of 1,1-Bis(diphenylphosphino)ethylene is C26H22P2 . It is classified as a diphosphine ligand and is a bidentate ligand in coordination chemistry .Chemical Reactions Analysis

1,1-Bis(diphenylphosphino)ethylene is used as a carbon-bridged diphosphine ligand in Cr-catalyzed ethylene tri- and tetramerization reactions . It also forms a new heteroleptic Ni(II) dithiolate complex .Physical And Chemical Properties Analysis

1,1-Bis(diphenylphosphino)ethylene is a solid substance with a melting point of 110-111°C . Its molecular weight is 396.40 .Aplicaciones Científicas De Investigación

Catalysis in Organic Synthesis

1,1-Bis(diphenylphosphino)ethylene is widely used as a ligand in transition metal catalysis due to its ability to stabilize metal complexes. It facilitates various organic transformations, including Michael addition reactions , which are crucial for constructing carbon-carbon bonds in organic synthesis.

Chelating Agent in Palladacycles Formation

The compound acts as a chelating agent in the formation of A-frame structures with palladacycles . These structures are significant in the development of new catalytic systems and enhancing the efficiency of existing ones.

Ligand for Metal-Catalyzed Reactions

It serves as a ligand for metal-catalyzed allylic alkylation , which is a valuable reaction for the formation of carbon-carbon bonds adjacent to a carbonyl group, thus providing a pathway to synthesize complex molecules.

Decarboxylation of Allylic Esters

The compound is involved in the decarboxylation of allylic esters , a reaction that is beneficial for removing carboxyl groups from organic molecules, often leading to the formation of alkenes.

Synthesis of 1,3-Dienes

1,1-Bis(diphenylphosphino)ethylene is used in the synthesis of 1,3-dienes , which are important intermediates in the production of various polymers, pharmaceuticals, and agrochemicals.

Cycloaddition Reactions

It plays a role in cycloaddition reactions , which are widely used to form ring structures in organic chemistry, particularly in the synthesis of natural products and pharmaceuticals.

Carbonylation Reactions

This compound is also a ligand in carbonylation reactions , where it helps in the incorporation of carbon monoxide into organic substrates, leading to the formation of carboxylic acids, esters, and amides.

Ethylene Tri- and Tetramerization

Lastly, it is used as a carbon-bridged diphosphine ligand in Cr-catalyzed ethylene tri- and tetramerization reactions , which are pivotal for producing higher olefins used in detergents and lubricants.

Mecanismo De Acción

Target of Action

1,1-Bis(diphenylphosphino)ethylene, also known as Ethene-1,1-diylbis(diphenylphosphine), is primarily used as a ligand in the field of organometallic chemistry . It targets metal centers, stabilizing them through chelation . This compound is particularly useful in transition metal-catalyzed transformations .

Mode of Action

The compound acts by binding to metal centers in a bidentate manner, meaning it attaches at two points . This mode of action is facilitated by the presence of lone pair electrons on the phosphorus atoms, which have a certain nucleophilicity and can form coordinate bonds with metal centers .

Biochemical Pathways

For instance, it is used as a reactant for the preparation of cyclometallated palladium diphosphane catalysts, functionalized bis-phosphine monoxide ligands, and tetranuclear palladacycles . It is also used in chromium-catalyzed ethylene tri- and tetramerization reactions .

Result of Action

The action of 1,1-Bis(diphenylphosphino)ethylene results in the formation of stable metal complexes that can act as catalysts in various chemical reactions . For example, it can facilitate the conversion of terminal alkynes into propiolic acids with CO2 .

Safety and Hazards

Direcciones Futuras

1,1-Bis(diphenylphosphino)ethylene and its synthetic analogues are important structural motifs in organic synthesis, particularly as novel diphosphine ligands with a C2-alkyl-linker chain . Many unique reactions have been developed using this bidentate ligand . The synthesis of not only symmetric but also unsymmetric DPPE derivatives using two phosphine-centered radicals and gaseous ethylene represents a promising direction for future research .

Propiedades

IUPAC Name |

1-diphenylphosphanylethenyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEGLBMPXRFOXTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401979 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

84494-89-3 | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1-Bis(diphenylphosphino)ethylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does dppen interact with metal centers, and what structural motifs are commonly observed?

A1: Dppen readily coordinates to various transition metals, typically acting as a bidentate ligand through its two phosphorus atoms. This coordination forms a five-membered chelate ring with the metal center. [, ] For instance, in [Fe2(CO)7{µ-(Ph2P)2CCH2}] and [Fe3(CO)10{µ-(Ph2P)2CCH2}], dppen bridges two iron centers. [] Interestingly, under specific conditions, dppen can undergo fragmentation, leading to the formation of μ3-vinylidene complexes as seen in the formation of [Fe3(CO)6(µ-CO)(µ-PPh2)2(µ3-CCH2)].[1] This highlights the potential for dppen to act as a precursor for other valuable ligands in organometallic synthesis.

Q2: Can you elaborate on the role of dppen in the development of catalytic systems, particularly for upgrading ethanol and methanol?

A2: Dppen-containing ruthenium complexes have shown promising catalytic activity in the Guerbet-type upgrading of ethanol and methanol to iso-butanol. [] This reaction is particularly important for generating higher-order alcohols from renewable sources. The backbone functionalization of dppen with amine groups via Michael addition has been shown to enhance catalytic performance. [] For example, catalyst 1, containing a functionalized dppen ligand, demonstrated a 74% yield of iso-butanol in just 2 hours. [] This example highlights the importance of ligand modification in tuning catalyst activity and selectivity.

Q3: What analytical techniques are commonly employed to characterize dppen-containing metal complexes?

A3: Characterization of dppen-containing complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is frequently used to elucidate the solid-state structures of these complexes, revealing bond lengths, angles, and coordination geometries. [, ] Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for confirming the composition of synthesized complexes, particularly when crystal growth is challenging. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides insights into the coordination environment of the dppen ligand and its interaction with the metal center.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(3-Fluoropropoxy)phenyl]-3-(3-methoxyanilino)prop-2-enenitrile](/img/structure/B1308481.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

![1-[4-(1-Adamantyl)phenyl]adamantane](/img/structure/B1308494.png)

![[3,4,6-triacetyloxy-5-(1,1,2,2,3,3,4,4,4-nonafluorobutylsulfonyloxy)oxan-2-yl]methyl Acetate](/img/structure/B1308500.png)

![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)